molecular formula C17H13NO4S2 B3703193 (5Z)-3-(1,3-benzodioxol-5-ylmethyl)-5-[(5-methylfuran-2-yl)methylidene]-2-thioxo-1,3-thiazolidin-4-one

(5Z)-3-(1,3-benzodioxol-5-ylmethyl)-5-[(5-methylfuran-2-yl)methylidene]-2-thioxo-1,3-thiazolidin-4-one

Cat. No.: B3703193
M. Wt: 359.4 g/mol
InChI Key: NGBNICPSGFREJX-CHHVJCJISA-N
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Description

The compound "(5Z)-3-(1,3-benzodioxol-5-ylmethyl)-5-[(5-methylfuran-2-yl)methylidene]-2-thioxo-1,3-thiazolidin-4-one" belongs to the rhodanine-derived thiazolidinone family, a class of heterocyclic compounds with diverse biological and pharmacological applications. Its structure features a thiazolidin-4-one core substituted at position 3 with a 1,3-benzodioxol-5-ylmethyl group and at position 5 with a 5-methylfuran-2-ylmethylidene moiety. These substituents confer unique electronic and steric properties, influencing reactivity, solubility, and bioactivity . This article provides a detailed comparison with structurally related compounds, focusing on synthesis, physicochemical properties, and biological activities.

Properties

IUPAC Name

(5Z)-3-(1,3-benzodioxol-5-ylmethyl)-5-[(5-methylfuran-2-yl)methylidene]-2-sulfanylidene-1,3-thiazolidin-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H13NO4S2/c1-10-2-4-12(22-10)7-15-16(19)18(17(23)24-15)8-11-3-5-13-14(6-11)21-9-20-13/h2-7H,8-9H2,1H3/b15-7-
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NGBNICPSGFREJX-CHHVJCJISA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(O1)C=C2C(=O)N(C(=S)S2)CC3=CC4=C(C=C3)OCO4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=CC=C(O1)/C=C\2/C(=O)N(C(=S)S2)CC3=CC4=C(C=C3)OCO4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H13NO4S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

359.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (5Z)-3-(1,3-benzodioxol-5-ylmethyl)-5-[(5-methylfuran-2-yl)methylidene]-2-thioxo-1,3-thiazolidin-4-one typically involves the condensation of 1,3-benzodioxole derivatives with thiazolidinone precursors under specific conditions. The reaction often requires a catalyst and is carried out in a solvent such as toluene or ethanol at elevated temperatures. The choice of catalyst and reaction conditions can significantly affect the yield and purity of the final product.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow reactors to optimize reaction conditions and improve yield. The use of advanced techniques such as response surface methodology (RSM) can help in fine-tuning the reaction parameters to achieve maximum efficiency .

Chemical Reactions Analysis

Types of Reactions

(5Z)-3-(1,3-benzodioxol-5-ylmethyl)-5-[(5-methylfuran-2-yl)methylidene]-2-thioxo-1,3-thiazolidin-4-one can undergo various chemical reactions, including:

    Oxidation: This reaction can be facilitated by oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions may involve reagents like sodium borohydride or lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions can occur, especially at the thiazolidinone ring, using reagents like alkyl halides.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., hydrogen peroxide), reducing agents (e.g., sodium borohydride), and nucleophiles (e.g., alkyl halides). The reactions are typically carried out under controlled temperatures and may require inert atmospheres to prevent unwanted side reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can lead to the formation of alcohols or amines.

Scientific Research Applications

(5Z)-3-(1,3-benzodioxol-5-ylmethyl)-5-[(5-methylfuran-2-yl)methylidene]-2-thioxo-1,3-thiazolidin-4-one has several scientific research applications:

Mechanism of Action

The mechanism of action of (5Z)-3-(1,3-benzodioxol-5-ylmethyl)-5-[(5-methylfuran-2-yl)methylidene]-2-thioxo-1,3-thiazolidin-4-one involves its interaction with molecular targets such as enzymes or receptors. The compound can form covalent or non-covalent bonds with these targets, leading to changes in their activity. The pathways involved may include inhibition of enzyme activity or modulation of receptor signaling .

Comparison with Similar Compounds

Structural Comparison with Analogues

Key structural variations in related compounds include:

Compound Name Substituents (Position 3) Substituents (Position 5) Core Structure Key Differences vs. Target Compound Evidence ID
(5Z)-3-Allyl-5-[(5-methylfuran-2-yl)methylene]-2-thioxo-1,3-thiazolidin-4-one Allyl 5-Methylfuran-2-ylmethylidene Thiazolidin-4-one Allyl vs. benzodioxol-methyl at position 3
(5Z)-5-(1,3-Benzodioxol-5-ylmethylene)-3-(3-methoxyphenyl)-2-thioxo-1,3-thiazolidin-4-one 3-Methoxyphenyl 1,3-Benzodioxol-5-ylmethylidene Thiazolidin-4-one Benzodioxol at position 5 vs. 3; methoxyphenyl at 3
(5Z)-5-(2-Hydroxybenzylidene)-2-thioxo-1,3-thiazolidin-4-one methanol hemisolvate None (H) 2-Hydroxybenzylidene Thiazolidin-4-one Lack of benzodioxol; hydroxybenzylidene at position 5
(5Z)-5-(Pyrazin-2-ylmethylidene)-2-thioxo-1,3-thiazolidin-4-one None (H) Pyrazine-2-ylmethylidene Thiazolidin-4-one Heteroaromatic substituent at position 5

Key Observations :

  • Positional isomerism : The placement of the benzodioxol group (position 3 vs. 5) significantly alters electronic properties and biological interactions .
  • Aromatic vs.
  • Hydrogen bonding : Hydroxy or methoxy groups (e.g., in and ) enhance solubility and hydrogen-bonding interactions, impacting crystallinity and bioactivity .

Physicochemical Properties

  • Melting Points :
    • Target compound (analogue data): Expected >250°C based on similar derivatives like (5Z)-5-(1,3-benzodioxol-5-ylmethylene)-2-(piperazin-1-yl)-1,3-thiazol-4(5H)-one (mp >260°C) .
    • Lower melting points (~230–250°C) are observed for compounds with aliphatic substituents (e.g., allyl) due to reduced crystallinity .
  • Solubility :
    • Benzodioxol and furan groups enhance lipophilicity (logP ~3.0), as seen in and .
    • Polar substituents (e.g., hydroxyl, morpholine) improve aqueous solubility .
  • Spectroscopic Data :
    • ¹H NMR : Benzodioxol protons resonate at δ 6.7–7.1 ppm; furan methyl groups appear at δ 2.2–2.5 ppm .
    • ¹³C NMR : Thioxo carbon (C=S) at δ 170–175 ppm; carbonyl (C=O) at δ 165–170 ppm .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
(5Z)-3-(1,3-benzodioxol-5-ylmethyl)-5-[(5-methylfuran-2-yl)methylidene]-2-thioxo-1,3-thiazolidin-4-one

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